molecular formula C14H15N3O3 B13970898 1-{(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}-2-diazonioethen-1-olate CAS No. 56633-71-7

1-{(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}-2-diazonioethen-1-olate

Katalognummer: B13970898
CAS-Nummer: 56633-71-7
Molekulargewicht: 273.29 g/mol
InChI-Schlüssel: SQNSQAXVRSTZPB-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-(2-diazoacetyl)-1-pyrrolidinecarboxylic acid phenylmethyl ester is a complex organic compound that features a diazo group, a pyrrolidine ring, and a phenylmethyl ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-diazoacetyl)-1-pyrrolidinecarboxylic acid phenylmethyl ester typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride . The diazo group can be introduced through diazo transfer reactions using reagents like diazomethane .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for the diazo transfer step to ensure safety and efficiency, given the potentially hazardous nature of diazo compounds.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-(2-diazoacetyl)-1-pyrrolidinecarboxylic acid phenylmethyl ester can undergo various chemical reactions, including:

    Oxidation: The diazo group can be oxidized to form carboxylic acids.

    Reduction: Reduction of the diazo group can yield amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Corresponding substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

(2S)-2-(2-diazoacetyl)-1-pyrrolidinecarboxylic acid phenylmethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocycles.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (2S)-2-(2-diazoacetyl)-1-pyrrolidinecarboxylic acid phenylmethyl ester involves its interaction with various molecular targets. The diazo group can act as a reactive intermediate, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the modification of enzyme activity or the disruption of protein-protein interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2S)-2-(2-diazoacetyl)-1-pyrrolidinecarboxylic acid phenylmethyl ester is unique due to its combination of a diazo group with a pyrrolidine ring and a phenylmethyl ester

Eigenschaften

CAS-Nummer

56633-71-7

Molekularformel

C14H15N3O3

Molekulargewicht

273.29 g/mol

IUPAC-Name

benzyl (2S)-2-(2-diazoacetyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H15N3O3/c15-16-9-13(18)12-7-4-8-17(12)14(19)20-10-11-5-2-1-3-6-11/h1-3,5-6,9,12H,4,7-8,10H2/t12-/m0/s1

InChI-Schlüssel

SQNSQAXVRSTZPB-LBPRGKRZSA-N

Isomerische SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)C=[N+]=[N-]

Kanonische SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)C=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.